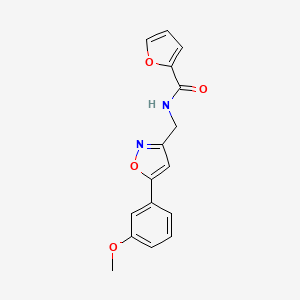

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-20-13-5-2-4-11(8-13)15-9-12(18-22-15)10-17-16(19)14-6-3-7-21-14/h2-9H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYCGUIOMKIVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with isoxazole and furan moieties have been found to exhibit a wide range of biological activities. They have been associated with various therapeutic potentials such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities.

Mode of Action

The therapeutic effects of similar compounds are often due to their interaction with specific cellular targets, leading to changes in cellular function. For instance, some isoxazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation and pain.

Biological Activity

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a compound with significant potential in medicinal chemistry, particularly for its biological activities. Its structure, featuring isoxazole and furan moieties, suggests a diverse range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article examines the biological activity of this compound based on various studies and research findings.

- Molecular Formula : C16H14N2O4

- Molecular Weight : 298.298 g/mol

- CAS Number : 909861-78-5

- Purity : Typically ≥ 95% .

The biological activity of this compound is largely attributed to its interaction with specific cellular targets. Compounds with similar structural features have been shown to affect biochemical pathways such as:

- Cyclooxygenase (COX) Inhibition : Some isoxazole derivatives inhibit COX enzymes, which play a crucial role in prostaglandin synthesis, leading to anti-inflammatory effects .

- Antitumor Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms that disrupt cellular proliferation .

Biological Activity Studies

Recent studies have explored the compound's effects on different cancer cell lines and normal fibroblast cells. Here are some key findings:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human lung cancer cell lines, including A549 and HCC827. The results from a two-dimensional (2D) viability assay are summarized in Table 1.

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| A549 | 6.75 ± 0.19 | Cytotoxic |

| HCC827 | 5.13 ± 0.97 | Cytotoxic |

| NCI-H358 | 4.01 ± 0.95 | Cytotoxic |

| MRC-5 | 3.11 ± 0.26 | Moderate Cytotoxic |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .

Comparison with Standard Drugs

The compound's efficacy was compared to standard antitumor agents like doxorubicin and staurosporine, which have different mechanisms of action:

| Drug | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Doxorubicin | Varies | DNA intercalation |

| Staurosporine | Varies | Protein kinase C inhibition |

| N-(5-(3-methoxyphenyl)isoxazol-3-yl)methyl furan-2-carboxamide | 6.75 ± 0.19 (A549) | Cytotoxic |

Case Studies

A notable study conducted on various synthesized derivatives indicated that compounds similar to this compound showed promising antitumor activity across multiple cancer types . The study emphasized the need for further optimization of these compounds to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs from Literature

Table 1: Structural and Physicochemical Properties of Comparable Isoxazole-Carboxamide Derivatives

Electronic and Steric Effects

- The target compound’s 3-methoxyphenyl group provides steric bulk and electron-donating effects, which may improve membrane permeability compared to Compound 63 (), where the 4-fluoro-3-hydroxyphenyl group introduces electron-withdrawing effects and hydrogen-bonding via the hydroxyl group .

Pharmacokinetic Implications

- Compounds with methoxyethyl linkers (e.g., CAS 2034557-60-1, ) exhibit reduced molecular weight (~302 Da) compared to the target compound, suggesting better compliance with Lipinski’s rules for oral bioavailability .

- Halogenated analogs like Compound 63 () may exhibit enhanced target binding but could face metabolic challenges due to dehalogenation pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling isoxazole-3-carboxylic acid derivatives with furan-2-carboxamide intermediates under mild amidation conditions. For example, similar isoxazole carboxamides were synthesized using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF at 0–25°C . Yield optimization requires precise stoichiometric control of reactants, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients). Low yields (<20%) in early attempts may result from competing side reactions; optimizing reaction time (4–12 hours) and temperature (room temperature to 60°C) can mitigate this .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the isoxazole ring (δ 6.5–7.5 ppm for isoxazole protons) and methoxyphenyl substituents (singlet for OCH₃ at δ ~3.8 ppm). Aromatic protons in the furan moiety typically appear at δ 6.0–7.0 ppm .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. Discrepancies in isotopic patterns may indicate impurities .

- IR : Key stretches include C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) for the carboxamide group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Ventilation : Ensure local exhaust ventilation to prevent inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination of drainage systems .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in mitochondrial assays?

- Methodological Answer :

- Mitochondrial Isolation : Use differential centrifugation (e.g., C57BL6/J mouse liver mitochondria) in sucrose-Tris-EGTA buffer with BSA to maintain integrity .

- Activity Assays : Monitor mitochondrial membrane potential (ΔΨm) using Rh123 fluorescence quenching (ex/em: 505/534 nm) or calcium uptake via Calcium Green-5N. Include controls (e.g., FCCP for depolarization, CsA for permeability transition pore inhibition) .

- Dose-Response : Test compound concentrations (1–100 µM) in 1% DMSO to assess dose-dependent effects. Normalize data to vehicle controls .

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Batch Variability : Confirm compound purity (>95%) via HPLC and characterize degradation products (e.g., hydrolysis of the carboxamide group).

- Assay Conditions : Standardize buffer composition (e.g., 125 mM KCl, 10 mM HEPES, pH 7.2 for mitochondrial assays) to minimize variability in ionic strength/pH .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Discrepancies in EC₅₀ values may arise from differences in cell lines or assay endpoints .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Core Modifications : Replace the 3-methoxyphenyl group with halogenated (e.g., 4-F, 3-Cl) or electron-withdrawing substituents to enhance binding affinity.

- Linker Optimization : Substitute the methylene bridge with ethylene or amide spacers to improve solubility.

- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.